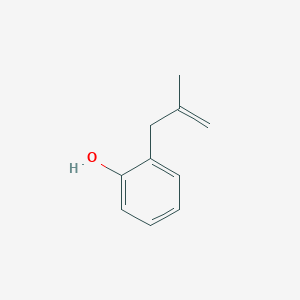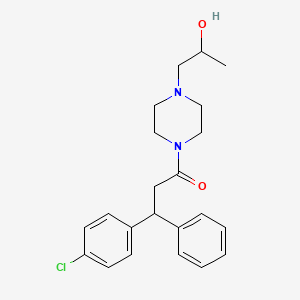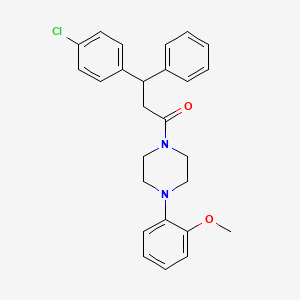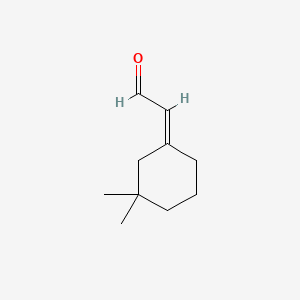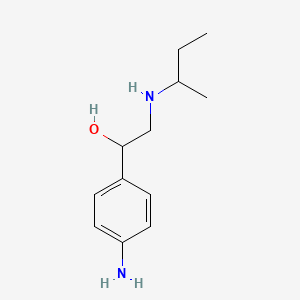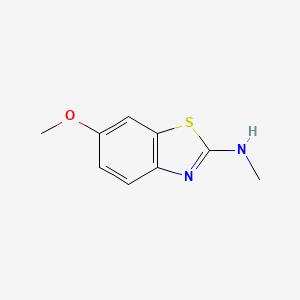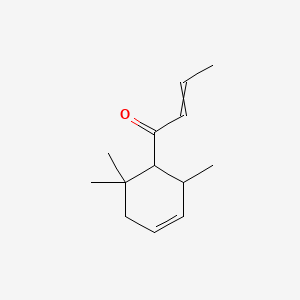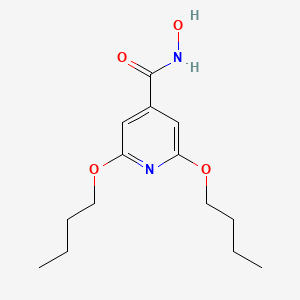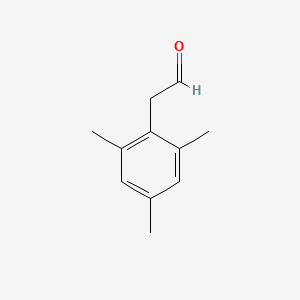
2-二甲苯基乙醛
描述
2-Mesitylacetaldehyde is an organic compound that belongs to the family of aldehydes. It has a molecular formula of C11H14O and a molecular weight of 162.23 g/mol .
Synthesis Analysis
The synthesis of 2-Mesitylacetaldehyde involves various reactions. For instance, it can be synthesized with a yield of 99% using sulfur trioxide pyridine complex, dimethyl sulfoxide, and triethylamine . Another method involves the use of Dess-Martin periodane in dichloromethane at 0 - 20℃ for 4.33 hours . A third method involves the use of acetic acid in methanol at 20℃ for 24 hours .
Chemical Reactions Analysis
The chemical reactions involving 2-Mesitylacetaldehyde are complex due to its structure and the presence of functional groups . The reactions can involve processes such as aldol condensation, cyclization, and dehydration .
Physical And Chemical Properties Analysis
2-Mesitylacetaldehyde has a boiling point that is not specified in the available resources . Its physical and chemical properties would be influenced by its molecular structure and the presence of functional groups .
科学研究应用
化学合成中的催化应用
2-二甲苯基乙醛和相关的醛类在各种催化过程中至关重要,特别是在精细化学品的生产中。介孔 MCM-41 硅铝酸盐已被用作催化剂,通过醛与原甲酸三甲酯反应来合成二甲缩醛。这项研究证明了 MCM-41 等介孔材料在涉及大体积反应物或产物的精细化学品生产中的潜力,突出了它们的催化效率和稳定性 (Climent 等,1996)。
在有机金属化学和均相催化中的作用
在有机金属化学领域,包括 2-二甲苯基乙醛在内的醛类发挥着重要作用。它们在氢键存在下转化为亚胺配合物的反应至关重要。该过程已在 η1-醛配合物的背景下得到研究,深入了解此类转化的动力学及其在均相催化中的意义 (Yao & Crabtree, 1996)。
光催化和环境应用
包括 2-二甲苯基乙醛在内的醛类参与光催化过程。例如,2-丙醇在 TiO2 催化剂上的光催化氧化涉及丙酮和乙醛的形成。这些反应突出了此类醛类在环境修复和开发高效光催化剂中的潜在应用 (Xu & Raftery, 2001)。
作用机制
安全和危害
属性
IUPAC Name |
2-(2,4,6-trimethylphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMXUWHNVNPJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306240 | |
| Record name | Mesitylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58047-52-2 | |
| Record name | NSC174748 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesitylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4,6-trimethylphenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

